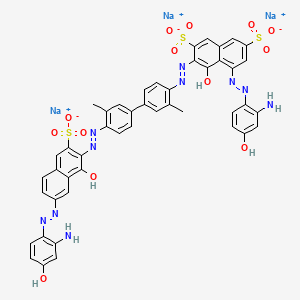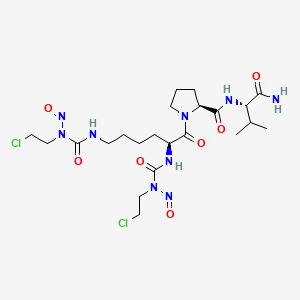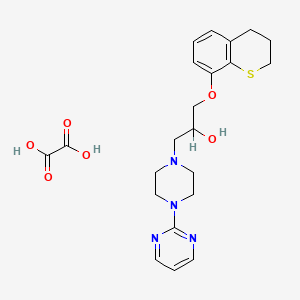
8-((3-(4-(Pyrimidin-2-yl)piperazin-1-yl)-2-hydroxypropyl)oxy)thiochroman oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-((3-(4-(Pyrimidin-2-yl)piperazin-1-yl)-2-hydroxypropyl)oxy)thiochroman oxalate is a complex organic compound that features a thiochroman core linked to a pyrimidinylpiperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-((3-(4-(Pyrimidin-2-yl)piperazin-1-yl)-2-hydroxypropyl)oxy)thiochroman oxalate typically involves multiple steps:
Formation of the Thiochroman Core: The thiochroman core can be synthesized through a cyclization reaction involving a thiol and a suitable aromatic aldehyde under acidic conditions.
Attachment of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via an alkylation reaction using a suitable alkyl halide.
Introduction of the Pyrimidinylpiperazine Moiety: This step involves the nucleophilic substitution reaction between the hydroxypropyl-thiochroman intermediate and pyrimidinylpiperazine.
Formation of the Oxalate Salt: The final compound is obtained by reacting the intermediate with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiochroman core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidinylpiperazine moiety, potentially reducing the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted thiochroman derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting neurological or psychiatric disorders.
Biological Research: The compound can be used in studies investigating receptor-ligand interactions, given its complex structure.
Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 8-((3-(4-(Pyrimidin-2-yl)piperazin-1-yl)-2-hydroxypropyl)oxy)thiochroman oxalate is not fully understood. it is believed to interact with specific molecular targets such as receptors or enzymes. The pyrimidinylpiperazine moiety suggests potential activity at adrenergic or serotonergic receptors, which could modulate various physiological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Pyrimidyl)piperazine: Known for its activity as an antagonist of the α2-adrenergic receptor.
Imatinib: A well-known therapeutic agent for leukemia, which also features a piperazine moiety.
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
Uniqueness
8-((3-(4-(Pyrimidin-2-yl)piperazin-1-yl)-2-hydroxypropyl)oxy)thiochroman oxalate is unique due to its combination of a thiochroman core with a pyrimidinylpiperazine moiety, which may confer distinct biological activities and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
153804-30-9 |
|---|---|
Molekularformel |
C22H28N4O6S |
Molekulargewicht |
476.5 g/mol |
IUPAC-Name |
1-(3,4-dihydro-2H-thiochromen-8-yloxy)-3-(4-pyrimidin-2-ylpiperazin-1-yl)propan-2-ol;oxalic acid |
InChI |
InChI=1S/C20H26N4O2S.C2H2O4/c25-17(15-26-18-6-1-4-16-5-2-13-27-19(16)18)14-23-9-11-24(12-10-23)20-21-7-3-8-22-20;3-1(4)2(5)6/h1,3-4,6-8,17,25H,2,5,9-15H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
AWZXYEAVQABNSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C(=CC=C2)OCC(CN3CCN(CC3)C4=NC=CC=N4)O)SC1.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


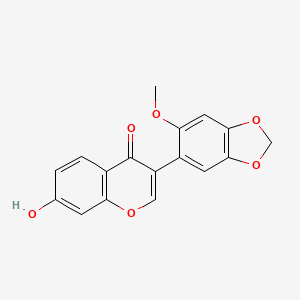
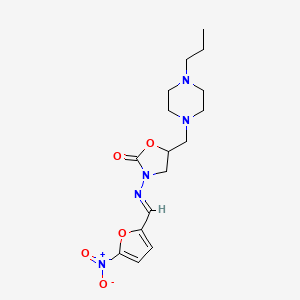

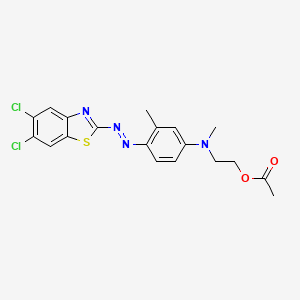
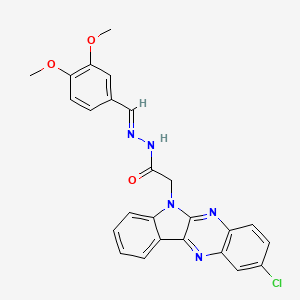
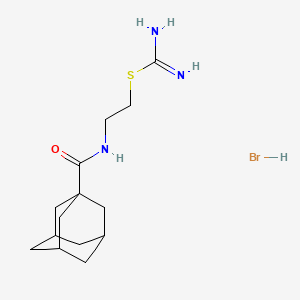

![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-4-methoxy-2-methylpyrimidine-5-carboxamide;(E)-but-2-enedioic acid](/img/structure/B12762973.png)
![N-[4-(propanoylamino)phenyl]-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;hydrate;dihydrochloride](/img/structure/B12762984.png)



